Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butyrate chain, which is further substituted with a 3,5-dimethyl-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate can be achieved through a multi-step process. One common method involves the esterification of 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid.
Reduction: 4-(3,5-dimethyl-4-methoxyphenyl)-4-hydroxybutyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The phenyl ring with its substituents may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate
- Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate
- Ethyl 4-(3,5-dimethyl-4-hydroxyphenyl)-4-oxobutyrate
Uniqueness
Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate is unique due to the presence of both the 3,5-dimethyl and 4-methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-5-19-14(17)7-6-13(16)12-8-10(2)15(18-4)11(3)9-12/h8-9H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDPSMHZGWXQKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645531 |
Source
|
Record name | Ethyl 4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-18-5 |
Source
|
Record name | Ethyl 4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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